molecular formula C12H17BrN2O B13720375 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine

Cat. No.: B13720375
M. Wt: 285.18 g/mol
InChI Key: OFCDOAMKFLCSBX-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine is a heterocyclic organic compound that features a bromine atom at the 5-position and a 2-cyclohexylethoxy group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the 2-cyclohexylethoxy group. One common method involves the reaction of 5-bromopyrimidine with 2-cyclohexylethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of aryl- or alkynyl-substituted pyrimidines .

Scientific Research Applications

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-cyclohexylethoxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-cyclohexylethoxy)pyrimidine is unique due to the presence of the bulky 2-cyclohexylethoxy group, which can influence its reactivity and the types of interactions it can participate in. This makes it particularly useful in applications where steric effects are important .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-2-(2-cyclohexylethoxy)pyrimidine

InChI

InChI=1S/C12H17BrN2O/c13-11-8-14-12(15-9-11)16-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2

InChI Key

OFCDOAMKFLCSBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC2=NC=C(C=N2)Br

Origin of Product

United States

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